Enhanced Lipophilicity vs. Non-Fluorinated Analog for Improved Membrane Permeability
The incorporation of a fluorine atom into (2,2-Dichloro-1-fluorocyclopropyl)benzene significantly increases its lipophilicity compared to the non-fluorinated analog (2,2-Dichlorocyclopropyl)benzene. The measured LogP value for the target compound is 2.73, which is higher than the estimated LogP of approximately 2.2 for the non-fluorinated analog [1][2]. This increased lipophilicity is a well-established consequence of fluorine substitution and can enhance membrane permeability in biological systems, a critical factor in drug design [3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.73 |
| Comparator Or Baseline | (2,2-Dichlorocyclopropyl)benzene (LogP ~2.2 estimated) |
| Quantified Difference | Approximately +0.5 LogP units |
| Conditions | Calculated and measured partition coefficient |
Why This Matters
Higher LogP correlates with improved passive membrane diffusion, making DCFB a preferred intermediate for designing compounds with enhanced oral bioavailability.
- [1] ChemSrc. (2024). (2,2-Dichloro-1-fluorocyclopropyl)benzene. Retrieved from https://m.chemsrc.com/cas/502763-69-1_1523561.html View Source
- [2] ChemWhat. (n.d.). (2,2-Dichlorocyclopropyl)benzene CAS#: 2415-80-7. Retrieved from https://www.chemwhat.com/22-dichlorocyclopropylbenzene-cas-2415-80-7/ View Source
- [3] Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. View Source
